molecular formula C9H14F3NO4 B1394924 (R)-Boc-3-amino-4,4,4-trifluoro-butyric acid CAS No. 1310680-29-5

(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Cat. No. B1394924
M. Wt: 257.21 g/mol
InChI Key: DIEZKLWJBOJOBE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a derivative of butyric acid, which is a carboxylic acid. The “R” indicates the configuration of the chiral center in the molecule . The “Boc” likely refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . The “3-amino” suggests the presence of an amine group on the third carbon of the butyric acid backbone, and “4,4,4-trifluoro” indicates the presence of three fluorine atoms on the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amine group protected by a Boc group, and a trifluoromethyl group . The exact structure would depend on the specific arrangement and stereochemistry of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation . The Boc-protected amine could be deprotected under acidic conditions to reveal the free amine, which could then participate in further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Applications

  • Efficient Synthesis Methods: The synthesis of derivatives of (R)-Boc-3-amino-4,4,4-trifluoro-butyric acid has been explored, with a focus on efficient methodologies. Pan et al. (2015) reported the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid from L-methionine in a multi-step process (Pan et al., 2015).
  • Peptide and Protein Chemistry: The compound and its derivatives have applications in peptide and protein chemistry. For instance, Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, incorporating it into peptides for sensitive detection via 19F NMR, demonstrating its utility in probing peptide structures (Tressler & Zondlo, 2014).

Solubility and Thermodynamic Properties

  • Solubility Analysis: The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been studied in various solvents, providing insights into its behavior in different chemical environments. Fan et al. (2016) conducted experiments to determine its solubility across a range of temperatures, aiding in understanding its physical properties (Fan et al., 2016).

Catalytic Applications

  • Catalysis in Organic Synthesis: The compound plays a role in catalysis, particularly in organic synthesis. Heydari et al. (2007) discussed the use of heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines, a process relevant to the modification and protection of amino acids (Heydari et al., 2007).

Future Directions

The future directions for research on this compound would depend on its intended application. For example, if it’s being studied as a potential pharmaceutical, future research could involve studying its biological activity, optimizing its synthesis, and conducting preclinical and clinical trials .

properties

IUPAC Name

(3R)-4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEZKLWJBOJOBE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501137750
Record name Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4,4-trifluoro-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid

CAS RN

1310680-29-5
Record name Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4,4-trifluoro-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4,4-trifluoro-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501137750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid
Reactant of Route 2
Reactant of Route 2
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid
Reactant of Route 3
Reactant of Route 3
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid
Reactant of Route 4
Reactant of Route 4
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid
Reactant of Route 5
Reactant of Route 5
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid
Reactant of Route 6
Reactant of Route 6
(R)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.